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Compound of Interest

Compound Name: 2-Furanacrolein

Cat. No.: B3021440 Get Quote

An In-Depth Technical Guide to the Physical Properties of β-(2-Furyl)acrolein

Abstract
β-(2-Furyl)acrolein, a heterocyclic aldehyde, serves as a pivotal intermediate in the synthesis of

complex organic molecules and finds applications in the flavor and fragrance industry.[1][2] Its

utility is intrinsically linked to its distinct physical and chemical properties. This guide provides a

comprehensive technical overview of these characteristics for researchers, scientists, and drug

development professionals. We will delve into its core physicochemical properties, detailed

spectroscopic signatures for identification and characterization, and its stability profile.

Furthermore, this document outlines standardized, field-proven protocols for the experimental

determination of these properties, emphasizing the causality behind methodological choices to

ensure accuracy and reproducibility.

Molecular Identity and Structure
β-(2-Furyl)acrolein, systematically named 3-(furan-2-yl)prop-2-enal, is an organic compound

featuring a furan ring conjugated with an unsaturated aldehyde.[3] This conjugated system is

the primary determinant of its chemical reactivity and spectroscopic properties.

Structure of β-(2-Furyl)acrolein

Table 1: Chemical Identifiers
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Identifier Value Source(s)

IUPAC Name 3-(furan-2-yl)prop-2-enal [3]

CAS Number 623-30-3 [3][4]

Molecular Formula C₇H₆O₂ [4][5]

Molecular Weight 122.12 g/mol [1][3][5]

Canonical SMILES C1=COC(=C1)C=CC=O [1][3]

InChI Key
VZIRCHXYMBFNFD-

UHFFFAOYSA-N
[3]

| Synonyms | 2-Furanacrolein, 3-(α-Furyl)propenal, Furfurylideneacetaldehyde |[2][4][5] |

Core Physicochemical Properties
The physical state and solubility of β-(2-furyl)acrolein dictate its handling, formulation, and

reaction conditions. These properties are summarized below.

Table 2: Summary of Physical Properties
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Property Value Conditions Source(s)

Appearance

White, yellow, or
light brown
crystalline
powder/needles.

Ambient [2][3][6]

Odor
Cinnamon-like, spicy,

green, woody.
Ambient [3][4][6]

Melting Point
48 - 55 °C (118 - 131

°F)
760 mmHg [4][5]

Boiling Point 135 °C (275 °F) at 14 mmHg [3][5]

143 °C (289 °F) at 37 mmHg [4]

Flash Point ~99 °C (210 °F) Closed Cup [4]

Water Solubility
Insoluble (<1 mg/mL

at 20 °C)
Ambient [3][5][6]

| Solvent Solubility | Soluble in alcohol, ethanol; Sparingly soluble in Chloroform, Ethyl Acetate,

Methanol. | Ambient |[1][6][7] |

The observed range in melting point (48-55 °C) may be attributed to the presence of cis/trans

isomers or varying levels of purity.[4] The compound is generally encountered as the more

stable trans-isomer. Its boiling point is pressure-dependent, a critical consideration for

purification by distillation.[4][5] Being practically insoluble in water but soluble in common

organic solvents like ethanol allows for its straightforward extraction and use in non-aqueous

reaction media.[1][6]

Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and structural

elucidation of β-(2-furyl)acrolein.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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The extended π-conjugated system, encompassing the furan ring and the α,β-unsaturated

aldehyde, gives rise to strong absorption in the UV region. Two primary electronic transitions

are expected:

π → π* Transition: A high-intensity absorption band corresponding to the excitation of an

electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like

this, the λmax is typically above 200 nm.[8]

n → π* Transition: A lower-intensity absorption band at a longer wavelength, resulting from

the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding

orbital. This transition is characteristic of molecules containing a carbonyl group.[8]

The exact λmax is solvent-dependent, but the presence of these characteristic absorptions

provides definitive evidence of the conjugated carbonyl system.

Infrared (IR) Spectroscopy
The IR spectrum provides a molecular fingerprint based on vibrational frequencies of functional

groups. For β-(2-furyl)acrolein, the following characteristic absorption bands are diagnostic:

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Functional Group Vibration Type Significance

~3100-3150 C-H (furan) Stretch
Indicates the furan
ring protons.

~2720, ~2820 C-H (aldehyde) Stretch

A pair of bands

characteristic of an

aldehyde C-H bond

(Fermi doublet).[9]

~1660-1685 C=O (carbonyl) Stretch

The conjugated nature

of the aldehyde shifts

this peak to a lower

frequency than a

saturated aldehyde.[9]

~1620-1640 C=C (alkene) Stretch

Confirms the

presence of the

carbon-carbon double

bond.

~1500-1580 C=C (furan ring) Stretch
Aromatic ring

stretching vibrations.

| ~1000-1250 | C-O-C (furan) | Stretch | Characteristic of the ether linkage within the furan ring.

|

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The aldehydic

proton (CHO) is expected to appear far downfield (δ 9.5-9.7 ppm) as a doublet. The vinylic

protons (C=CH-CH=O) will appear as doublets of doublets in the δ 6.0-7.5 ppm region, with

coupling constants revealing their cis/trans geometry. The three protons on the furan ring will

exhibit characteristic shifts and couplings in the aromatic region (δ 6.5-7.8 ppm).[10]
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¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The carbonyl

carbon is the most deshielded, appearing around δ 190-195 ppm. The carbons of the furan

ring and the double bond will resonate in the δ 110-155 ppm range.

Stability and Reactivity Profile
Understanding the stability of β-(2-furyl)acrolein is crucial for its safe handling, storage, and

application in synthesis.

Chemical Stability: As an aldehyde with α,β-unsaturation, it is susceptible to exothermic self-

condensation or polymerization reactions, which can be catalyzed by acids.[3][5]

Sensitivity: The compound is sensitive to air and light.[4][5][7] Atmospheric oxygen can

cause autoxidation, first to peroxo acids and ultimately to the corresponding carboxylic acid

(β-(2-furyl)acrylic acid).[5] This process is often autocatalytic and activated by light.[5]

Incompatibilities: It may react exothermically with strong reducing agents, azo compounds,

dithiocarbamates, and nitrides.[5]

Storage Recommendations: To maintain its integrity, β-(2-furyl)acrolein should be stored in a

tightly sealed container in a cool (2-8°C), dry, and well-ventilated place, protected from light.

[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent

oxidation.

Standardized Experimental Protocols
The following protocols describe standardized methods for verifying the physical properties of

β-(2-furyl)acrolein.

Melting Point Determination (Capillary Method)
This protocol provides a reliable means to assess the purity of a solid sample. A sharp melting

range (typically < 2 °C) indicates high purity.

Methodology:

Sample Preparation: Ensure the crystalline sample of β-(2-furyl)acrolein is completely dry.

Finely crush a small amount of the solid into a powder.
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small

amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long

glass tube to pack the sample tightly into the bottom. The sample height should be 2-3 mm.

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-

Temp or similar).

Heating: If the approximate melting point is known (~50 °C), rapidly heat the apparatus to

about 30 °C. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal

equilibrium between the sample and the thermometer.

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ -

T₂.

Workflow for Melting Point Determination

Spectroscopic Analysis Protocols
UV-Vis Spectroscopy

Solvent Selection: Choose a UV-grade solvent in which β-(2-furyl)acrolein is soluble and that

does not absorb in the region of interest (e.g., ethanol, cyclohexane).

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the

absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

Analysis: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank)

and the other with the sample solution. Scan a range from approximately 200 nm to 400 nm.

Data Interpretation: Identify the wavelength of maximum absorbance (λmax) and the

corresponding molar absorptivity (ε).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry sample with ~100-200 mg of dry,

spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder. Press the

powder into a transparent pellet using a hydraulic press.
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Analysis: Place the pellet in the sample holder of the IR spectrometer. Record the spectrum,

typically from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation: Identify the key functional group frequencies as outlined in Table 3.

¹H NMR Spectroscopy

Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃,

Acetone-d₆).

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the

deuterated solvent in an NMR tube. Ensure the solution is homogeneous.

Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation: Analyze the chemical shifts, integration (proton count), and multiplicity

(splitting patterns) to confirm the structure.

Applications in Research and Development
The physical properties of β-(2-furyl)acrolein are directly relevant to its applications. Its distinct

spicy, cinnamon-like odor makes it a component in the flavor and fragrance industry.[6] More

significantly, its conjugated structure and reactive aldehyde group make it a versatile building

block in organic synthesis.[1] It can participate in various reactions, including Michael additions

and cyclizations, to form more complex heterocyclic structures that are scaffolds for

pharmaceuticals and specialty materials.[2][7] Its stability and solubility characteristics are

paramount for designing and optimizing these synthetic transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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